molecular formula C24H28N2O5 B6497481 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one CAS No. 864762-81-2

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B6497481
CAS No.: 864762-81-2
M. Wt: 424.5 g/mol
InChI Key: CBSUXYKSJKVIOG-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen-2-one core, a hydroxy group, and a piperazine moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions using piperazine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chromen-2-one core can be reduced to a dihydro derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, piperazine.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the piperazine moiety, which may affect its biological activity.

    3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one: Similar structure but with different substituents on the piperazine ring.

Uniqueness

The presence of both the hydroxy group and the piperazine moiety in this compound makes it unique compared to other similar compounds. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-15-17-6-7-20(27)19(14-26-11-9-25(2)10-12-26)23(17)31-24(28)22(15)18-13-16(29-3)5-8-21(18)30-4/h5-8,13,27H,9-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSUXYKSJKVIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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